1-丙烷磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

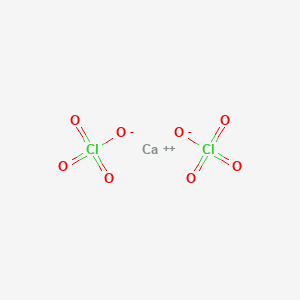

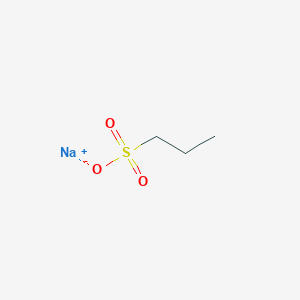

Sodium 1-Propanesulfonate: is a chemical compound with the molecular formula C3H7NaO3S. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

科学研究应用

Chemistry: Sodium 1-Propanesulfonate is used as a reagent in organic synthesis. It is particularly useful in the preparation of sulfonic acid derivatives and as a catalyst in certain reactions.

Biology: In biological research, sodium propanesulphonate is used as a buffer in various biochemical assays. It helps maintain the pH of solutions, ensuring the stability of biological molecules.

Medicine: Sodium 1-Propanesulfonate has applications in drug delivery systems. It is used to modify the surface properties of nanoparticles, enhancing their stability and bioavailability.

Industry: In industrial applications, sodium propanesulphonate is used as a surfactant and emulsifying agent. It is also employed in the production of detergents and cleaning agents.

准备方法

Synthetic Routes and Reaction Conditions: Sodium 1-Propanesulfonate can be synthesized through several methods. One common method involves the sulfonation of propane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, sodium propanesulphonate is produced on a larger scale using continuous flow reactors. This method allows for the efficient production of the compound with high purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

化学反应分析

Types of Reactions: Sodium 1-Propanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted propanesulphonate derivatives.

作用机制

The mechanism of action of sodium propanesulphonate involves its ability to interact with various molecular targets. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In drug delivery systems, it modifies the surface properties of nanoparticles, enhancing their stability and bioavailability. The compound’s sulfonate group allows it to form strong interactions with other molecules, facilitating its various applications.

相似化合物的比较

- Sodium 1-propanesulfonate

- Sodium 3-mercapto-1-propanesulfonate

- Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate

Comparison: Sodium 1-Propanesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to sodium 1-propanesulfonate, it has different reactivity and solubility characteristics. Sodium 3-mercapto-1-propanesulfonate, on the other hand, contains a thiol group, which gives it additional reactivity in certain chemical reactions. Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate has a more complex structure, making it suitable for specialized applications in radiotherapy and drug delivery.

属性

CAS 编号 |

14533-63-2 |

|---|---|

分子式 |

C3H8NaO3S |

分子量 |

147.15 g/mol |

IUPAC 名称 |

sodium;propane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6); |

InChI 键 |

MQVMJSWYKLYFIG-UHFFFAOYSA-N |

SMILES |

CCCS(=O)(=O)[O-].[Na+] |

手性 SMILES |

CCCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

14533-63-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Propanesulfonic Acid Sodium Salt?

A1: The molecular formula of 1-Propanesulfonic Acid Sodium Salt is C3H7NaO3S, and its molecular weight is 162.14 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have characterized 1-Propanesulfonic Acid Sodium Salt using FTIR and 1H NMR spectroscopy. [, , , , , , , ] These techniques provide information about the functional groups present and the arrangement of atoms within the molecule.

Q3: How does the presence of 1-Propanesulfonic Acid Sodium Salt affect the properties of hydrogels?

A3: Incorporating 1-Propanesulfonic Acid Sodium Salt into hydrogels can significantly impact their properties. For instance, it can enhance swelling in aqueous solutions due to its hydrophilic nature. [, , ] It can also influence the mechanical strength and elasticity of hydrogels. [, ]

Q4: Can 1-Propanesulfonic Acid Sodium Salt be used to modify the surface properties of materials?

A4: Yes, it has been successfully employed to create "clickable" surfaces on poly(vinylidene fluoride) membranes. [] This allows for further functionalization of the membrane, expanding its potential applications.

Q5: How is 1-Propanesulfonic Acid Sodium Salt utilized in oil recovery applications?

A5: It serves as a monomer in the synthesis of amphoteric terpolymers, which exhibit excellent viscosifying properties in high-salinity brines. [, , ] These terpolymers are promising candidates for enhanced oil recovery, particularly in challenging reservoir conditions.

Q6: What role does 1-Propanesulfonic Acid Sodium Salt play in biosensor development?

A6: Research shows it can be utilized in the fabrication of photosensors by immobilizing Photosystem I protein complexes onto gold electrodes. [] This highlights its potential in developing bio-based sensing devices.

Q7: Are there any applications of 1-Propanesulfonic Acid Sodium Salt in textile industry?

A7: Yes, it has shown promise in enhancing the adhesion of cornstarch to polylactic acid (PLA) fibers, potentially improving PLA sizing processes in textiles. []

Q8: Can 1-Propanesulfonic Acid Sodium Salt be used for environmental remediation?

A8: Research suggests its potential in removing methylene blue dye from aqueous solutions through adsorption by hydrogels containing the compound. [, ] This highlights its possible application in wastewater treatment.

Q9: Does 1-Propanesulfonic Acid Sodium Salt have any applications in nanotechnology?

A9: Yes, it plays a role in synthesizing silver nanoparticles with controlled optical properties. [] These nanoparticles can then be utilized for heavy metal detection in water, demonstrating their potential in environmental monitoring.

Q10: Is there ongoing research on improving the performance of 1-Propanesulfonic Acid Sodium Salt in specific applications?

A10: Yes, researchers are actively exploring modifications to enhance its functionality. For example, studies investigate combining it with other materials like clay minerals to improve the mechanical properties of preformed particle gels used in oil recovery. []

Q11: What are the potential environmental impacts of using 1-Propanesulfonic Acid Sodium Salt?

A11: While the research papers provided don't delve deep into the environmental impact, it's crucial to consider the potential effects of its production, use, and disposal. Further research is needed to assess its biodegradability and ecotoxicological effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate](/img/structure/B78469.png)